molecular formula C7H15NO3 B3259417 (3S)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 318464-20-9

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B3259417
CAS No.: 318464-20-9
M. Wt: 161.2 g/mol
InChI Key: GZLMFCWSEKVVGO-ZBHICJROSA-N
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Description

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For instance, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production methods often involve the use of biocatalysts or microbial fermentation processes. Enzymes such as transaminases can be employed to convert precursor molecules into this compound under mild conditions, offering a sustainable and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Formation of keto acids

    Reduction: Formation of primary amines

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials

Mechanism of Action

The mechanism of action of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as transaminases and dehydrogenases, participating in various biochemical reactions. The compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-2-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid, with different stereochemistry.

    (3S)-3-amino-2-hydroxy-4-methylpentanoic acid: A similar compound with a different carbon chain length.

    (3S)-3-amino-2-hydroxy-6-methylheptanoic acid: A similar compound with an extended carbon chain

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological molecules makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMFCWSEKVVGO-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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